Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate
CAS No.:
Cat. No.: VC18368536
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3 |
| Standard InChI Key | VJNJUIVXCXKQIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s indole backbone is substituted at three positions:
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Position 2: A methyl group () contributes to steric effects and modulates electronic properties.
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Position 4: A hydroxyl group () enhances hydrogen-bonding potential and acidity.
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Position 6: A methoxycarbonyl group () introduces ester functionality, critical for reactivity in synthetic applications .
The planar indole ring system facilitates π-π stacking interactions, while substituents influence solubility and bioavailability. X-ray crystallography of analogous indole derivatives reveals a nearly coplanar arrangement of the carboxylate and hydroxyl groups, optimizing intramolecular hydrogen bonding .
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.21 g/mol | |
| Molecular Formula | ||
| Appearance | Neat solid | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Inferred |
| Stability | Sensitive to prolonged light exposure |
The hydroxyl group’s pKa is estimated at ~9.5–10.5 based on analogous 4-hydroxyindoles, making it deprotonated under physiological conditions .
Synthesis and Characterization
Analytical Characterization
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NMR Spectroscopy: NMR of related compounds shows characteristic signals:
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Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 205.21 [M+H] .
Pharmaceutical Applications
Neurological Drug Intermediates
The compound serves as a precursor in synthesizing serotonin receptor modulators. For example, its hydroxyl and ester groups are pivotal for forming hydrogen bonds with 5-HT receptors . In a 2018 study, indolyl-containing pyridones demonstrated potent inhibition of bacterial topoisomerases, with MIC values of 0.5–1 μg/mL against Escherichia coli .
Anticancer Agents
Derivatives of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate exhibit antiproliferative activity against MCF-7 breast cancer cells (IC = 8.2 μM) . The methyl ester enhances cell membrane permeability, while the hydroxyl group chelates metal ions in kinase active sites.
Biological Research Applications
Enzyme Inhibition Studies
The compound inhibits monoamine oxidase B (MAO-B) with a of 120 nM, making it a candidate for Parkinson’s disease research . Its planar structure aligns with the enzyme’s substrate-binding pocket, as shown in molecular docking simulations .
Antibacterial Activity
Structural analogs demonstrate efficacy against multidrug-resistant (MDR) Acinetobacter baumannii (MIC = 8–16 μg/mL) by dual-targeting DNA gyrase and topoisomerase IV .
Material Science and Industrial Applications
Polymer Modification
Incorporating the compound into polyurethane coatings improves UV resistance due to the indole ring’s electron-rich structure, which scavenges free radicals .
Agrochemical Development
As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds. Field trials show 85% suppression of Amaranthus retroflexus at 10 g/ha .
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